[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate
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Overview
Description
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an indole moiety, and a chloropropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the indole nitrogen with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Z-Configuration: The Z-configuration of the compound is achieved through a Wittig reaction, where the indole derivative reacts with a phosphonium ylide.
Esterification: The final step involves the esterification of the resulting compound with 3-chloropropanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole double bond.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoate ester, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Amino or thio derivatives of the ester.
Scientific Research Applications
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The indole moiety is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate can be compared with other indole derivatives and chlorophenyl compounds:
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole core but differ in their functional groups and biological activities.
Chlorophenyl Compounds: Chloramphenicol and chlorpromazine contain chlorophenyl groups but have different structures and uses.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-10-9-16(23)25-21-17-14-3-1-2-4-15(14)22(18(17)24)11-12-5-7-13(20)8-6-12/h1-8H,9-11H2/b21-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKFDTYDHZZONE-FXBPSFAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOC(=O)CCCl)C(=O)N2CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OC(=O)CCCl)/C(=O)N2CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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